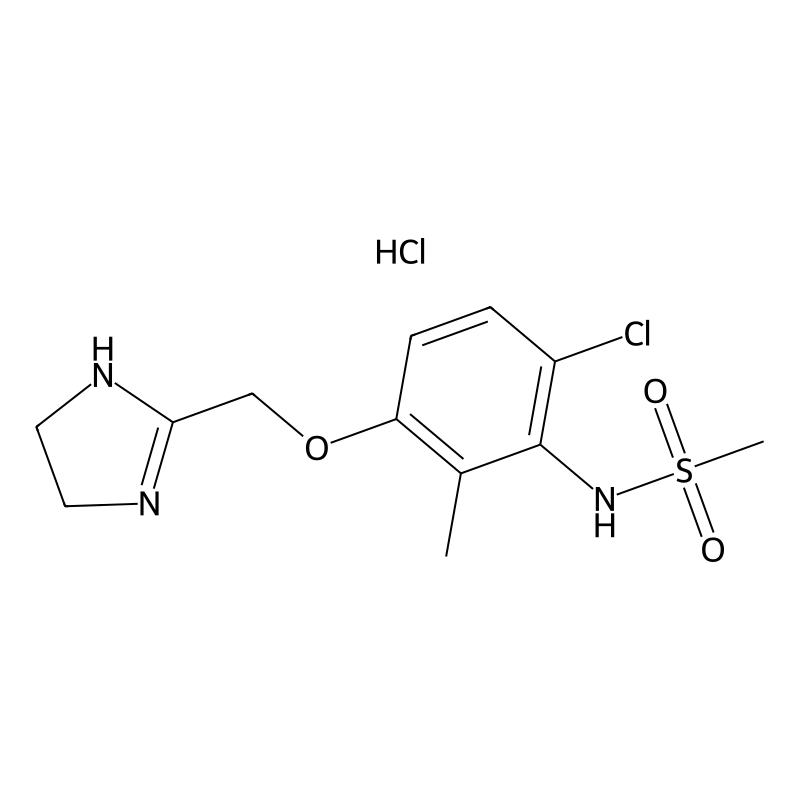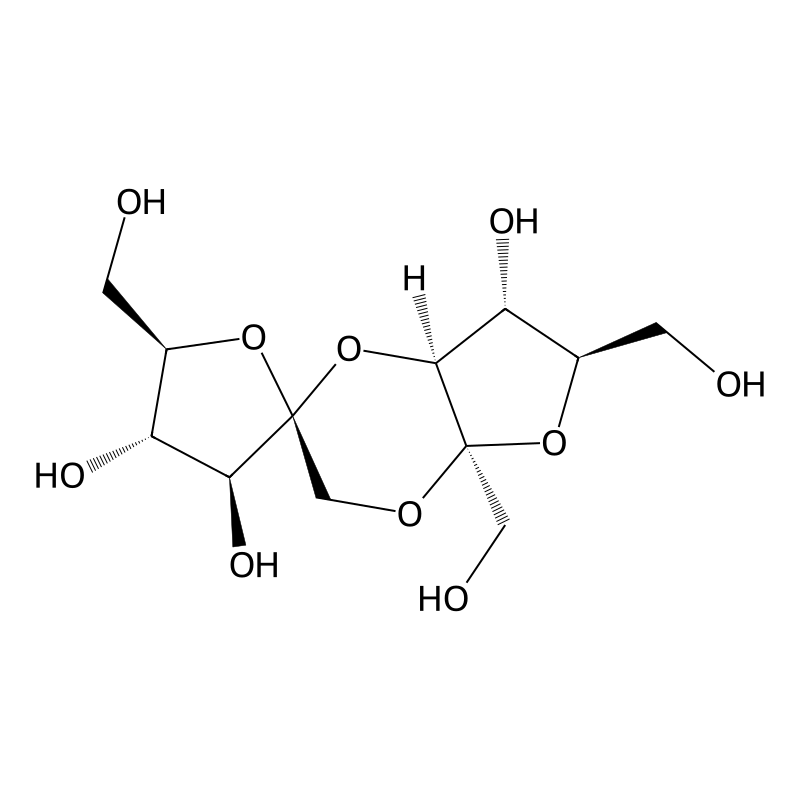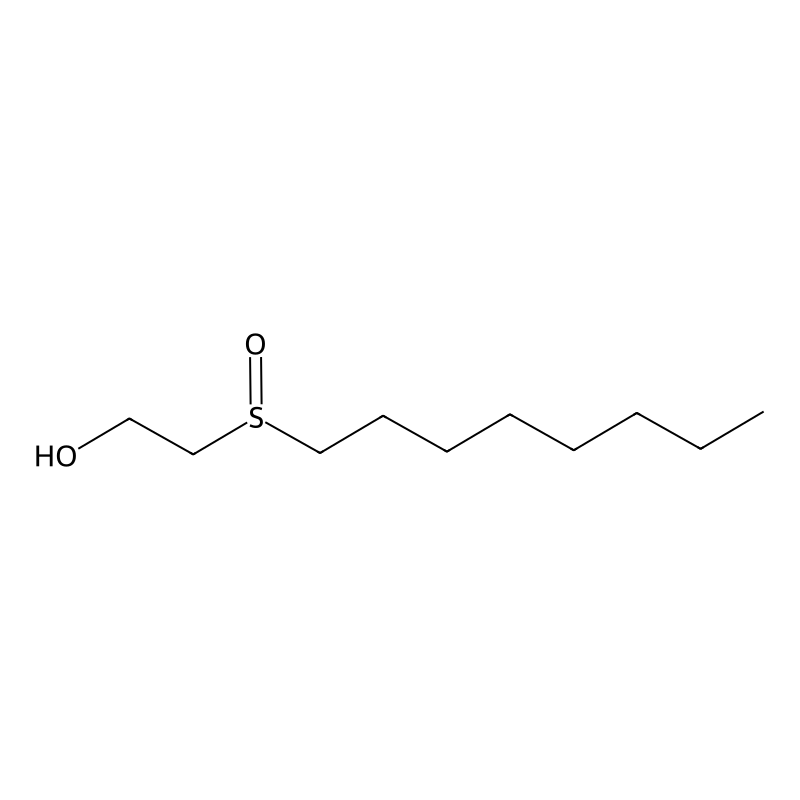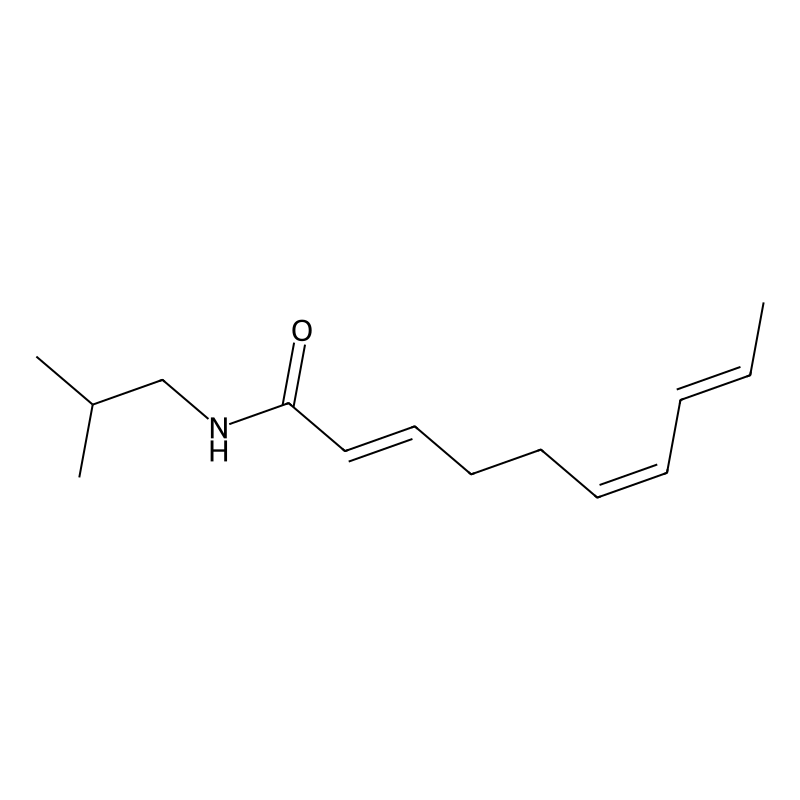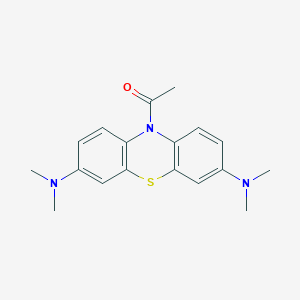Fosbretabulin
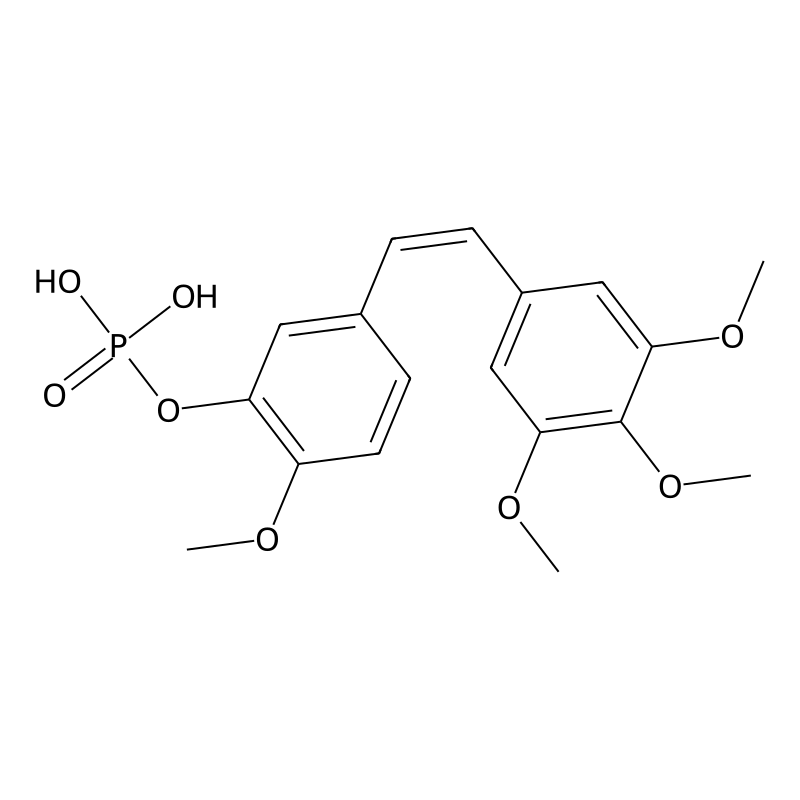
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Mechanism of action:
- Microtubule targeting: Fosbretabulin acts as a vascular disrupting agent (VDA) and a microtubule-targeting agent (MTA). It binds to β-tubulin, a protein essential for forming microtubules, which are crucial for cell division and transport. This binding disrupts microtubule formation, leading to cell death (apoptosis) [Source: Selleck Chemicals, ].
- Vascular disruption: Fosbretabulin also targets the tumor vasculature. It disrupts the blood supply to tumors by damaging the endothelial cells lining the blood vessels, leading to tumor starvation and cell death [Source: National Library of Medicine, ].
Research on specific cancers:
- Anaplastic thyroid cancer (ATC): Fosbretabulin has shown promising results in preclinical and early clinical studies for the treatment of ATC, an aggressive and rare form of thyroid cancer. However, larger clinical trials have not yet demonstrated significant improvement in patient survival [Source: Taylor & Francis Online, ].
- Other solid tumors: Research is ongoing to investigate the efficacy of fosbretabulin in combination with other therapies for various solid tumors, including neuroendocrine tumors [Source: American Society of Clinical Oncology, ].
Current status of research:
- Fosbretabulin is still under investigation, and further research is needed to determine its long-term safety and efficacy in treating different cancers.
- Clinical trials are ongoing to evaluate its effectiveness alone and in combination with other therapies.
Important considerations:
- It is important to note that fosbretabulin is not currently approved by the FDA for any medical use.
- This information should not be interpreted as medical advice, and it is crucial to consult with a healthcare professional for any questions regarding cancer treatment.
Fosbretabulin, also known as Combretastatin A4 phosphate, is a synthetic vascular-disrupting agent derived from the natural compound combretastatin A4, which is isolated from the bark of the African bush willow tree, Combretum caffrum. This compound is notable for its ability to target and disrupt the blood supply to tumors, making it a promising candidate in cancer therapy. Fosbretabulin functions primarily by destabilizing microtubules in endothelial cells, leading to reduced blood flow and subsequent tumor necrosis. Its water-soluble prodrug form enhances its pharmacological properties and facilitates administration in clinical settings .
Fosbretabulin acts by inhibiting tubulin polymerization, which is crucial for microtubule formation in cells. The compound binds to the colchicine site on tubulin, leading to a decrease in microtubule stability. The inhibition of tubulin polymerization results in mitotic arrest and apoptosis of rapidly dividing cancer cells. The effective concentration (IC50) for fosbretabulin's inhibition of tubulin polymerization has been reported to be approximately 2.4 µM .
Fosbretabulin exhibits significant antitumor activity across various cancer types, particularly in anaplastic thyroid cancer. Clinical studies have shown that it can reduce tumor blood flow by 50-60% within hours of administration. This reduction is associated with a substantial loss of functional vascular volume, leading to tumor cell death due to ischemia. In addition to its vascular-disrupting effects, fosbretabulin has demonstrated cytotoxicity against several tumor cell lines in vitro, although its primary mechanism of action in vivo is through vascular disruption .
The synthesis of fosbretabulin involves several key steps:
- Starting Material: The synthesis begins with combretastatin A4 as the precursor.
- Phosphorylation: Combretastatin A4 undergoes phosphorylation to form fosbretabulin. This process typically involves reacting combretastatin A4 with phosphoric acid or a phosphate derivative under controlled conditions.
- Purification: The product is purified using techniques such as crystallization or chromatography to ensure the removal of impurities and unreacted materials.
The synthetic pathway is designed to enhance the solubility and bioavailability of the compound while maintaining its biological activity .
Fosbretabulin has been primarily investigated for its use in oncology as a treatment for various solid tumors, especially those characterized by high vascularity such as:
- Anaplastic thyroid cancer
- Ovarian cancer
- Non-small cell lung cancer
In clinical trials, fosbretabulin has shown promise in improving patient outcomes by enhancing the efficacy of existing chemotherapeutic agents when used in combination therapies .
Fosbretabulin's interactions with other drugs have been studied to assess potential synergistic effects or adverse reactions. Notably:
- Combination Therapy: When combined with docetaxel, fosbretabulin has shown enhanced antitumor activity compared to either agent alone.
- Adverse Interactions: Caution is advised when administering fosbretabulin with certain anesthetics like bupivacaine due to the risk of methemoglobinemia .
These studies are critical for optimizing treatment regimens and minimizing side effects.
Fosbretabulin belongs to a class of compounds known as tubulin-binding agents. Here are some similar compounds along with a brief comparison highlighting fosbretabulin's uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Combretastatin A4 | Tubulin polymerization inhibitor | Natural origin; parent compound of fosbretabulin |
| Vincristine | Binds to tubulin; inhibits mitosis | Derived from periwinkle plant; used for leukemia |
| Paclitaxel | Stabilizes microtubules; prevents depolymerization | Widely used; associated with hypersensitivity reactions |
| Ombrabulin | Vascular disrupting agent | Similar action but different chemical structure |
| Zolendronic acid | Bisphosphonate; inhibits osteoclast activity | Used primarily for bone metastases |
Fosbretabulin's unique feature lies in its specific targeting of endothelial cells within tumors, leading to rapid vascular disruption without significantly affecting normal tissues . This specificity may provide therapeutic advantages over other tubulin inhibitors that do not possess such targeted effects.
Tubulin-Binding Dynamics at Colchicine Domain
Fosbretabulin, chemically designated as combretastatin A4 phosphate, exerts its primary antitumor effects through selective binding to the colchicine domain of β-tubulin [1] [3]. The compound demonstrates high affinity binding with a dissociation constant of 0.40 μM, establishing it as a potent tubulin-binding agent [15]. This binding interaction occurs at the intermediate domain interface between α and β tubulin subunits, specifically targeting the colchicine binding site that has been structurally characterized through X-ray crystallography [3].
The binding mechanism of fosbretabulin to tubulin exhibits distinct kinetic properties compared to colchicine itself [25]. While colchicine demonstrates relatively slow and temperature-dependent binding characteristics, fosbretabulin achieves rapid binding and dissociation from the tubulin heterodimer [25]. This enhanced binding kinetics contributes to the compound's rapid onset of biological activity and distinguishes it from other colchicine site inhibitors [1].
Table 1: Fosbretabulin Tubulin-Binding Properties
| Parameter | Value | Binding Characteristics |
|---|---|---|
| Tubulin Binding Affinity (Kd) | 0.40 μM | High affinity interaction |
| IC50 for Tubulin Assembly Inhibition | 2.4 μM | Potent polymerization inhibition |
| Binding Site Location | Colchicine domain of β-tubulin | Interface between α and β subunits |
| Binding Kinetics | Rapid association/dissociation | Faster than colchicine |
Conformational Effects on Microtubule Polymerization
The binding of fosbretabulin to the colchicine domain induces profound conformational changes in tubulin structure that fundamentally alter microtubule polymerization dynamics [3] [16]. Upon fosbretabulin binding, the straight conformation of αβ-tubulin heterodimeric subunits is lost, resulting in curved tubulin heterodimers that cannot effectively incorporate into the microtubule lattice [3]. This conformational shift represents a critical mechanism by which the compound disrupts normal microtubule assembly processes.
The structural alterations induced by fosbretabulin binding create steric clashes between the drug-tubulin complex and α-tubulin, effectively inhibiting microtubule assembly [3]. These conformational changes propagate through the tubulin structure, affecting lateral contacts between adjacent αβ-subunits that are necessary to maintain stable interactions within the microtubule polymer [3]. As lateral contacts decrease progressively, existing microtubules undergo destabilization and subsequent disassembly [3].
Fosbretabulin demonstrates potent inhibition of tubulin polymerization with an IC50 value of 2.4 μM [15]. This inhibitory effect occurs through assembly-independent GTPase activity, promoting loss of the microtubule GTP cap structure that normally stabilizes growing microtubule ends [3]. The compound effectively suppresses both the nucleation and elongation phases of microtubule polymerization, preventing the formation of new microtubule structures while simultaneously destabilizing existing polymers [16].
Endothelial Cytoskeletal Collapse Mechanisms
The microtubule-destabilizing effects of fosbretabulin trigger cascading changes in endothelial cell cytoskeletal organization that ultimately lead to cellular collapse [15] [16]. Treatment with fosbretabulin disrupts the endothelial microtubule cytoskeleton within 30 minutes of exposure, mediating rapid changes in endothelial cell morphology [15]. These structural alterations represent the initial phase of vascular disruption mechanisms.
Fosbretabulin-induced microtubule disruption stimulates actin stress fiber formation and membrane blebbing in endothelial cells [15]. The compound activates Rho/Rho-kinase signaling pathways, leading to myosin light chain phosphorylation and subsequent actinomyosin contractility [21]. This contractile response results in the assembly of prominent actin stress fibers and formation of focal adhesions, fundamentally altering the cellular architecture [21].
The cytoskeletal reorganization induced by fosbretabulin produces characteristic morphological changes in endothelial cells, including cell rounding and loss of the elongated phenotype typical of quiescent endothelium [16]. These shape changes are accompanied by reduced cell adhesion and increased membrane blebbing, indicating compromised cellular integrity [16]. The compound demonstrates selective cytotoxicity toward proliferating endothelial cells while sparing quiescent cells, reflecting its preferential targeting of actively dividing vascular endothelium [15].
Mechanistically, fosbretabulin arrests endothelial cells at metaphase through damage to mitotic spindles, leading to sustained elevation of cyclin B1 protein levels and p34cdc2 activity [16]. This mitotic arrest triggers cell death pathways that share characteristics of apoptosis but operate independently of caspase activation, suggesting involvement of alternative cell death mechanisms [16]. The selective targeting of mitotic cells explains the preferential effects on proliferating tumor vasculature compared to established blood vessels.
Vascular Disruption Phenomena
Acute Hemodynamic Shutdown in Tumor Neovasculature
Fosbretabulin induces rapid and selective shutdown of tumor vascular networks through mechanisms that preferentially target immature tumor blood vessels [6] [11]. The compound causes extensive disruption of tumor blood vessel networks, with effects manifesting as vascular shutdown, dramatic reductions in tumor blood flow, and increased vessel permeability [9]. These vascular effects occur with remarkable rapidity, distinguishing fosbretabulin from conventional chemotherapeutic agents.
The hemodynamic effects of fosbretabulin demonstrate striking selectivity for tumor vasculature over normal tissue blood vessels [20]. In experimental models, the compound reduces tumor blood flow by approximately 100-fold while causing only a 7-fold reduction in normal tissue perfusion [20]. This differential effect reflects the structural and functional differences between tumor neovasculature and established blood vessels in normal tissues [6].
Table 2: Time Course of Vascular Disruption Effects
| Time Point | Vascular Effect | Blood Flow Changes | Morphological Changes |
|---|---|---|---|
| 1 hour | Marked vascular shutdown | 100-fold reduction in tumor blood flow | Loss of smallest blood vessels |
| 6 hours | 93% reduction in functional vascular volume | 50-60% sustained reduction | Static blood flow in remaining vessels |
| 10 hours | Limited therapeutic necrosis | Continued reduced perfusion | Vessel distension and rouleaux formation |
| 24 hours | Partial vascular recovery | Gradual flow restoration | Some vessel reappearance |
The acute vascular effects of fosbretabulin resemble an inflammatory response, with visible loss of a large proportion of the smallest blood vessels occurring within the first hour of treatment [33]. Remaining vessels often contain static or nearly static blood, with many vessels appearing distended compared to their normal morphology [33]. The hematocrit within larger draining tumor venules tends to increase at early time points, suggesting significant fluid loss from the blood compartment [33].
Fosbretabulin treatment increases tumor vascular permeability to albumin by approximately 160% of control values within 1-10 minutes of administration [33]. This increased permeability contributes to early decreases in tumor blood flow through imbalances between intravascular and tissue pressures, as well as increased blood viscosity resulting from elevated hematocrit [33]. The stacking of red blood cells to form rouleaux represents a common feature coincident with blood flow deceleration, and these factors collectively increase viscous resistance to blood flow [33].
VE-Cadherin/β-Catenin Pathway Modulation
Fosbretabulin exerts profound effects on endothelial cell junctional integrity through disruption of vascular endothelial-cadherin signaling pathways [8] [31]. The compound rapidly disrupts the molecular engagement of VE-cadherin, the endothelial cell-specific junctional molecule that maintains vascular barrier function [31]. This disruption occurs independently of the compound's effects on microtubule polymerization and represents a distinct mechanism of vascular targeting [8].
The VE-cadherin protein complex comprises p120-catenin and β-catenin as intracellular binding partners, with β-catenin serving as the critical link between VE-cadherin and α-catenin [12]. Fosbretabulin treatment leads to dissociation of the VE-cadherin/β-catenin complex, resulting in loss of junctional stability and increased endothelial permeability [8]. This rapid disengagement provides an explanation for both the immediate induction of vascular collapse and the subsequent cytotoxic effects of the agent [8].
Table 3: VE-Cadherin/β-Catenin Pathway Disruption
| Molecular Target | Fosbretabulin Effect | Functional Consequence | Temporal Pattern |
|---|---|---|---|
| VE-cadherin junctions | Disruption of molecular engagement | Increased vascular permeability | Within minutes |
| β-catenin complex | Dissociation from VE-cadherin | Loss of junction stability | Rapid onset |
| Akt signaling pathway | Inhibition of downstream signaling | Reduced cell survival and migration | Secondary effect |
| Endothelial morphology | Shape change and cytoskeletal collapse | Cell rounding and detachment | 30 minutes |
The disruption of VE-cadherin/β-catenin interactions leads to inhibition of the Akt signaling pathway, which plays crucial roles in endothelial cell survival and migration [31]. Fosbretabulin increases endothelial cell permeability while simultaneously inhibiting endothelial cell migration and capillary tube formation through this pathway modulation [31]. The combined effects result in rapid vascular collapse and subsequent tumor necrosis [31].
Differences in VE-cadherin junction stability or its association with binding proteins may explain variations in endothelium permeability and account for why different tumors and cell lines display varying levels of susceptibility to fosbretabulin [8]. Stabilization of VE-cadherin signaling in endothelial cells or ensheathment with smooth muscle cells confers resistance to fosbretabulin effects, highlighting the importance of junctional integrity in determining vascular sensitivity [31].
